molecular formula C9H8O5 B2368175 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid CAS No. 160657-99-8

7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid

Cat. No.: B2368175
CAS No.: 160657-99-8
M. Wt: 196.158
InChI Key: UHFWGCAZLOZOPK-UHFFFAOYSA-N
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Description

7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid is an organic compound with the molecular formula C9H8O4 It is a derivative of 1,4-benzodioxane, featuring a hydroxyl group at the 7th position and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid typically involves the cyclization of catechol derivatives with appropriate carboxylic acid precursors. One common method involves the reaction of catechol with glyoxylic acid under acidic conditions to form the benzodioxane ring system, followed by hydroxylation at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 7-oxo-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid.

    Reduction: Formation of 7-hydroxy-2,3-dihydro-1,4-benzodioxin-2-methanol.

    Substitution: Formation of various substituted benzodioxane derivatives.

Scientific Research Applications

7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    1,4-Benzodioxane: Lacks the hydroxyl and carboxylic acid groups, making it less reactive.

    2,3-Dihydro-1,4-benzodioxin: Similar structure but without the hydroxyl and carboxylic acid groups.

    7-Hydroxy-2,3-dihydro-1,4-benzodioxin: Lacks the carboxylic acid group.

Uniqueness: 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. These functional groups enable a wide range of chemical transformations and interactions with biological targets, making this compound valuable in various research and industrial applications.

Properties

IUPAC Name

6-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-5-1-2-6-7(3-5)14-8(4-13-6)9(11)12/h1-3,8,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFWGCAZLOZOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160657-99-8
Record name 7-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, slowly add 75 mmol of a 10% aqueous sodium hydroxide solution to a solution of 2 g (7.5 mmol) of ethyl 7-acetoxy-2,3-dihydro-1,4-benzodioxin-2-carboxylate in 20 cm3 of methanol. Stir at room temperature for 6 hours and then, after concentrating under reduced pressure, acidify the mixture with a 2N hydrochloric acid solution. Extract with diethyl ether the acid which precipitates, then, after drying and concentration to dryness, wash the resulting acid with methylene chloride. 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid is thereby obtained in a yield of 85%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 7-acetoxy-2,3-dihydro-1,4-benzodioxin-2-carboxylate
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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